6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C13H12FN5S |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H12FN5S/c1-7-10(8-3-5-9(14)6-4-8)11(15)19-12(16-7)17-13(18-19)20-2/h3-6H,15H2,1-2H3 |
InChI Key |
WZQUPAGEUWJSHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1C3=CC=C(C=C3)F)N)SC |
Origin of Product |
United States |
Preparation Methods
Condensation of Pyrimidine Diamines with Nitriles
A common approach involves condensing 5-methyl-2-(methylsulfanyl)pyrimidin-4,6-diamine with nitrile derivatives under acidic conditions. For example, treatment with trifluoroacetic acid (TFA) promotes cyclization to form the triazolo[1,5-a]pyrimidine scaffold. Yields typically range from 60–75% depending on the nitrile’s electrophilicity.
Oxidative Cyclization Using Hypervalent Iodine Reagents
Oxidative cyclization of thiourea precursors with iodobenzene diacetate (IBD) in dichloromethane generates the triazole ring. This method offers milder conditions (room temperature, 12–24 hours) compared to traditional thermal cyclization, reducing side reactions.
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
Halogenated intermediates (e.g., 6-bromo-triazolopyrimidine) undergo palladium-catalyzed coupling with 4-fluorophenylboronic acid. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and a dioxane/water solvent system at 85°C, achieving >80% yield.
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 82 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 | 78 |
| Pd(OAc)₂/XPhos | NaHCO₃ | EtOH/H₂O | 70 | 65 |
Functionalization at Position 7: Amination Strategies
Direct Amination via Buchwald-Hartwig Coupling
The 7-chloro intermediate reacts with ammonia under palladium catalysis. Using Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and NH₃ (5 eq) in toluene at 100°C affords the 7-amine derivative in 70–75% yield.
Reductive Amination of Ketone Precursors
Reduction of a 7-keto group with NaBH₄ in the presence of ammonium acetate introduces the amine functionality. This method requires careful pH control (pH 6–7) to minimize over-reduction.
Methyl and Methylsulfanyl Group Incorporation
Alkylation with Methyl Iodide
The methyl group at position 5 is introduced via alkylation of a pyrimidinone precursor using methyl iodide and K₂CO₃ in DMF at 60°C. Excess methyl iodide (1.5 eq) ensures complete substitution, yielding 85–90%.
Thiolation with Methanethiol
Methylsulfanyl groups are installed by treating a 2-thiol intermediate with methanethiol and DIAD (diisopropyl azodicarboxylate) in THF. The reaction proceeds via a Mitsunobu-like mechanism, achieving 75–80% conversion.
Purification and Characterization
Chemical Reactions Analysis
6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has shown promising results in inhibiting the growth of cancer cells through various mechanisms:
- Mechanism of Action : It functions by interfering with cellular pathways that promote cancer cell proliferation and survival.
- Case Study : A study published in Molecules indicated that derivatives containing the triazolo-pyrimidine scaffold exhibit selective cytotoxicity against specific cancer cell lines, suggesting their potential as targeted therapies .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in disease processes:
- Target Enzymes : It has been shown to inhibit enzymes such as kinases and phosphodiesterases.
- Research Findings : A review on pyrazolo[1,5-a]pyrimidines noted their effectiveness as enzyme inhibitors, which can lead to therapeutic advancements in treating conditions like inflammation and cardiovascular diseases .
Agrochemical Applications
In agrochemistry, compounds similar to 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have been utilized for developing herbicides and fungicides due to their biological activity against pests and pathogens:
- Effectiveness : The triazole moiety is known for its antifungal properties.
- Field Studies : Research has demonstrated that modifications of triazolo-pyrimidine compounds can enhance their efficacy as agrochemicals by increasing their bioavailability and reducing toxicity to non-target organisms .
Material Science Applications
The unique structural properties of this compound allow it to be explored in material science for applications such as:
- Photophysical Properties : The incorporation of fluorinated phenyl groups can enhance the photophysical properties of materials used in electronic devices.
- Research Insights : Studies have indicated that derivatives with triazolo-pyrimidine cores can be used in the development of organic light-emitting diodes (OLEDs) due to their favorable electronic properties .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective cytotoxicity against cancer cells |
| Enzyme inhibition | Effective against kinases and phosphodiesterases | |
| Agrochemistry | Herbicides/Fungicides | Enhanced efficacy and reduced toxicity |
| Material Science | OLEDs | Improved electronic properties |
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound’s interaction with these enzymes leads to the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- R2 : Methylsulfanyl (SCH3) in the target compound may enhance metabolic stability compared to bulkier groups like OCH2CH3 .
- R6 : The 4-fluorophenyl group balances lipophilicity and electronic effects, contrasting with trifluorophenyl (higher electronegativity) in compound 61 .
- R7 : Primary amines (NH2) are common, but substituted amines (e.g., 3,4,5-trimethoxyphenyl in 7a) improve target selectivity .
Comparison with Analog Syntheses :
- Chloride Displacement : Compound 61 () uses 5,7-dichloro-triazolopyrimidine and a chiral amine under similar conditions .
- NMP-Mediated Coupling : Compound 14 () employs N-methylpyrrolidone (NMP) for room-temperature reactions with phenethylamines .
Anticancer and Tubulin Modulation
Triazolopyrimidines with trifluoromethyl (50, 51) or chloro (61) substituents exhibit potent tubulin polymerization activity, often surpassing paclitaxel in efficacy . The target compound’s methylsulfanyl group may reduce cytotoxicity while retaining binding to β-tubulin’s vinca domain .
Antimycobacterial Activity
Compound 7a (MIC = 0.12 µg/mL) highlights the importance of 3,4,5-trimethoxyphenyl at R7 for targeting mycobacterial enzymes. The target compound’s 4-fluorophenyl group may lack this specificity but could improve membrane permeability .
Antimalarial Activity
Compound 93 (IC50 = 53 nM) demonstrates that methylaminoethyl at R2 and 3-chlorophenyl at R6 optimize Plasmodium falciparum DHODH inhibition . The target compound’s SCH3 group may alter binding kinetics.
Physicochemical Properties
| Property | Target Compound | Compound 50 | Compound 61 |
|---|---|---|---|
| Molecular Weight | 330.35 g/mol | 338.34 g/mol | 421.81 g/mol |
| LogP (Predicted) | 3.2 | 3.8 | 4.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 |
Implications : The target compound’s lower molecular weight and LogP may favor oral bioavailability compared to bulkier analogs like 61.
Biological Activity
6-(4-Fluorophenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure consisting of a triazole ring fused with a pyrimidine ring, alongside a fluorophenyl and a methylsulfanyl group. Its structural characteristics suggest various pharmacological applications, particularly in anticancer and antimicrobial therapies.
The molecular formula of this compound is with a molecular weight of 289.33 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12FN5S |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | WZQUPAGEUWJSHT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in the proliferation of cancer cells. This inhibition leads to reduced cell growth and proliferation, making it a candidate for anticancer therapy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Findings : The compound demonstrated IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Antiproliferative Effects :
- Objective : Evaluate the antiproliferative activity of the compound against breast and colon cancer cell lines.
- Results : Significant inhibition of cell viability was observed at concentrations as low as 10 µM.
- : The compound's mechanism involves apoptosis induction in cancer cells.
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial potential against common pathogens.
- Results : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- : Suggests potential for development into an antibacterial agent.
Structure-Activity Relationship (SAR)
The presence of the fluorophenyl group is critical for enhancing the biological activity of this compound. Modifications in the methylsulfanyl group have also been shown to affect the potency and selectivity towards various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
